![molecular formula C18H19NO3 B4740105 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide](/img/structure/B4740105.png)
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide, also known as MDPT, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used recreationally and has also been the subject of scientific research.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of dopamine and norepinephrine by the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, leading to enhanced mood and cognitive function. However, prolonged use of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has been associated with neurotoxicity and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It can also be used as a tool to study the effects of monoamine transporter inhibitors on the central nervous system. However, its psychoactive properties make it difficult to control for confounding variables, and its potential for neurotoxicity and other adverse effects must be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide, including its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Further studies are also needed to determine the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide on the brain and to identify potential biomarkers for its toxicity. Additionally, the development of more selective monoamine transporter inhibitors may lead to the discovery of new treatments for psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a monoamine transporter inhibitor, specifically targeting the dopamine and norepinephrine transporters. This makes it a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCLHRJCHXTLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.